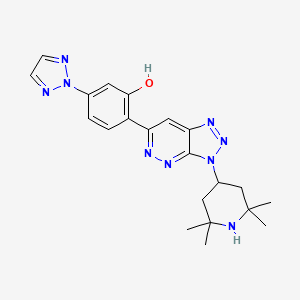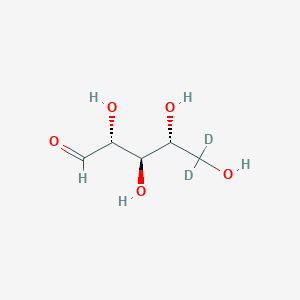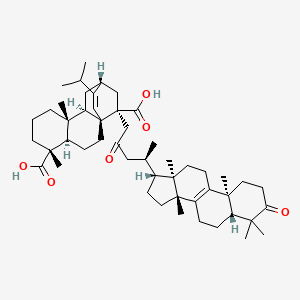
Forrestiacids J
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Forrestiacids J is a unique compound belonging to the class of [4 + 2] type triterpene-diterpene hybrids. It is derived from the vulnerable conifer Pseudotsuga forrestii, which is endemic to China . This compound is known for its inhibitory effects on ATP-citrate lyase (ACL), an enzyme involved in lipid metabolism, with an IC50 value of 2.6 μM .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Forrestiacids J is synthesized through a series of chemical transformations starting from forrestiacid A. The synthetic route involves multiple steps, including Diels-Alder cycloaddition reactions, which are crucial for forming the unique [4 + 2] hybrid structure . The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the cycloaddition and subsequent transformations.
Industrial Production Methods
Currently, there is limited information on the industrial production methods of this compound. The compound is primarily obtained through extraction and purification from the natural source, Pseudotsuga forrestii . Further research and development are needed to establish scalable industrial production methods.
Análisis De Reacciones Químicas
Types of Reactions
Forrestiacids J undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Halogens, nucleophiles, and other reagents under various conditions depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound can lead to the formation of various oxidized derivatives, while reduction can yield reduced forms of the compound .
Aplicaciones Científicas De Investigación
Forrestiacids J has several scientific research applications, including:
Chemistry: It is used as a model compound for studying [4 + 2] cycloaddition reactions and other organic transformations.
Biology: It serves as a tool for investigating the role of ACL in lipid metabolism and related biological processes.
Mecanismo De Acción
Forrestiacids J exerts its effects by inhibiting ATP-citrate lyase (ACL), an enzyme that plays a crucial role in lipid metabolism. The compound binds to the outer pocket of the citrate-binding site of ACL, interacting with different amino acid residues . This binding inhibits the enzyme’s activity, leading to a reduction in lipid synthesis and related metabolic processes .
Comparación Con Compuestos Similares
Forrestiacids J is part of a unique class of [4 + 2] type triterpene-diterpene hybrids. Similar compounds include:
Forrestiacids E-K: These compounds share the same [4 + 2] hybrid structure and are also derived from Pseudotsuga forrestii.
Forrestiacids A and B: These are pentaterpenoids with a rearranged spiro-lanostane unit fused with an abietene by a Diels-Alder cycloaddition.
This compound stands out due to its specific inhibitory effects on ACL and its unique structural features .
Propiedades
Fórmula molecular |
C50H74O6 |
|---|---|
Peso molecular |
771.1 g/mol |
Nombre IUPAC |
(1S,4R,5R,9R,10R,12R,14S)-5,9-dimethyl-14-[(4R)-2-oxo-4-[(5R,10S,13R,14R,17R)-4,4,10,13,14-pentamethyl-3-oxo-1,2,5,6,7,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]pentyl]-16-propan-2-yltetracyclo[10.2.2.01,10.04,9]hexadec-15-ene-5,14-dicarboxylic acid |
InChI |
InChI=1S/C50H74O6/c1-29(2)33-28-49-23-16-38-45(7,18-11-19-46(38,8)41(53)54)39(49)25-31(33)26-50(49,42(55)56)27-32(51)24-30(3)34-14-21-48(10)36-12-13-37-43(4,5)40(52)17-20-44(37,6)35(36)15-22-47(34,48)9/h28-31,34,37-39H,11-27H2,1-10H3,(H,53,54)(H,55,56)/t30-,31-,34-,37+,38-,39-,44-,45+,46-,47-,48+,49+,50-/m1/s1 |
Clave InChI |
IZILWYMYBAFTLI-AUSANYSVSA-N |
SMILES isomérico |
C[C@H](CC(=O)C[C@]1(C[C@H]2C[C@H]3[C@]1(CC[C@@H]4[C@@]3(CCC[C@@]4(C)C(=O)O)C)C=C2C(C)C)C(=O)O)[C@H]5CC[C@@]6([C@@]5(CCC7=C6CC[C@@H]8[C@@]7(CCC(=O)C8(C)C)C)C)C |
SMILES canónico |
CC(C)C1=CC23CCC4C(C2CC1CC3(CC(=O)CC(C)C5CCC6(C5(CCC7=C6CCC8C7(CCC(=O)C8(C)C)C)C)C)C(=O)O)(CCCC4(C)C(=O)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


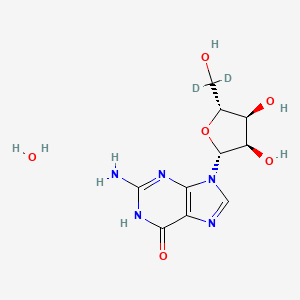
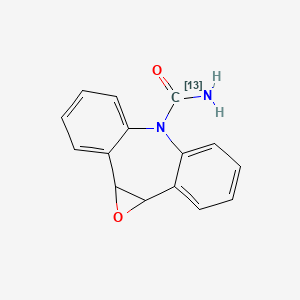
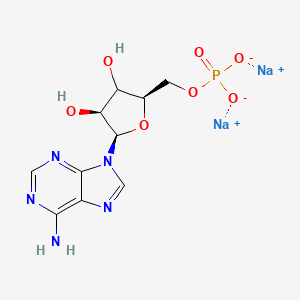
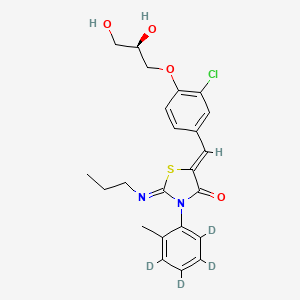
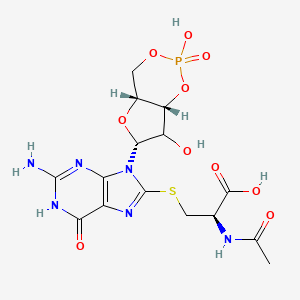
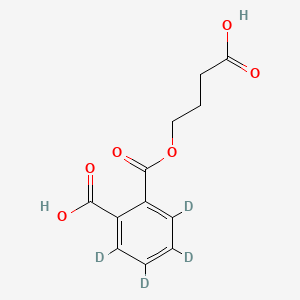
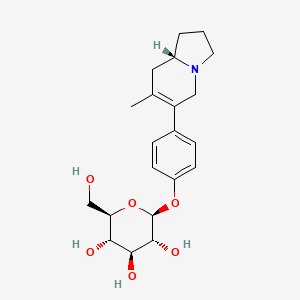
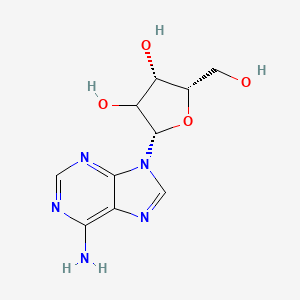

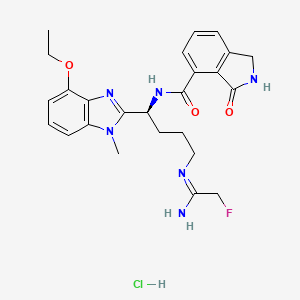
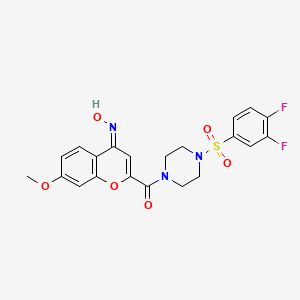
![1-[(2R,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)thiolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B15139384.png)
